2-(4-Chloro-2-fluorophenyl)-5-methyl-2,4-dihydro-3h-pyrazol-3-one
Overview
Description
This compound is a pyrazolone derivative. Pyrazolones are a class of compounds that contain a five-membered ring with three carbon atoms and two nitrogen atoms. They are known for their diverse pharmacological activities, including analgesic, anti-inflammatory, antipyretic, and antimicrobial properties .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a pyrazolone ring attached to a phenyl ring substituted with chlorine and fluorine atoms. The exact structure and the positions of these substitutions would significantly influence the compound’s properties .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its specific structure. Factors such as the presence of the pyrazolone ring, the phenyl ring, and the chlorine and fluorine substitutions would all play a role .Scientific Research Applications
Heterocyclic Compound Synthesis
Chemistry and Reactivity
The reactivity of pyrazoline derivatives, such as "2-(4-Chloro-2-fluorophenyl)-5-methyl-2,4-dihydro-3h-pyrazol-3-one," makes them valuable building blocks for synthesizing various heterocyclic compounds. These compounds include pyrazolo-imidazoles, thiazoles, and spiropyrans, among others. Their unique reactivity under mild conditions facilitates the generation of diverse cynomethylene dyes and heterocyclic structures, showcasing their significance in synthetic chemistry (Gomaa & Ali, 2020).
Synthetic Methodologies
Recent advancements in synthetic methods have led to the efficient synthesis of pyrazole derivatives, demonstrating their broad applicability in medicinal chemistry. These methodologies encompass various strategies, including condensation and cyclization, to produce heterocyclic structures with significant biological activities (Dar & Shamsuzzaman, 2015).
Biological and Pharmacological Applications
Anticancer Properties
Pyrazoline derivatives have shown potential in anticancer research, with various synthetic strategies being explored to develop new anticancer agents. This highlights the importance of pyrazoline scaffolds in designing compounds with therapeutic applications (Ray et al., 2022).
Broad Pharmacological Activities
Pyrazole analogs exhibit a wide range of pharmacological activities, including anti-inflammatory, analgesic, and antipyretic effects. This versatility underscores the potential of pyrazole-based compounds in drug discovery and the ongoing research to develop drugs with improved efficacy and lesser side effects (Ganguly & Jacob, 2017).
Mechanism of Action
Future Directions
properties
IUPAC Name |
2-(4-chloro-2-fluorophenyl)-5-methyl-4H-pyrazol-3-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8ClFN2O/c1-6-4-10(15)14(13-6)9-3-2-7(11)5-8(9)12/h2-3,5H,4H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IBGKDAYDXCAACQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=O)C1)C2=C(C=C(C=C2)Cl)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8ClFN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.63 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Chloro-2-fluorophenyl)-5-methyl-2,4-dihydro-3h-pyrazol-3-one |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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